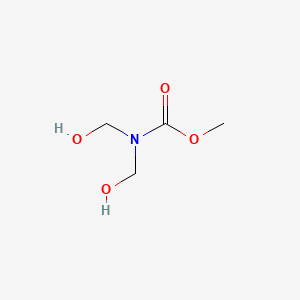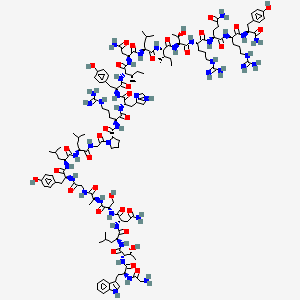
Galanin (1-13)-Neuropeptide Y (25-36) amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Galanin (1-13)-Neuropeptide Y (25-36) amide is a synthetic peptide that combines segments from two different neuropeptides: galanin and neuropeptide Y. Galanin is known for its role in modulating a variety of physiological processes, including pain, mood, and feeding behavior. Neuropeptide Y is involved in regulating energy balance, memory, and learning. The combination of these two peptides into a single compound aims to harness the biological activities of both, potentially leading to novel therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Galanin (1-13)-Neuropeptide Y (25-36) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) for activation and trifluoroacetic acid (TFA) for deprotection and cleavage .
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, increasing efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Galanin (1-13)-Neuropeptide Y (25-36) amide can undergo various chemical reactions, including:
Oxidation: This can affect methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
科学研究应用
Galanin (1-13)-Neuropeptide Y (25-36) amide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating physiological processes such as pain, mood, and energy balance.
Medicine: Potential therapeutic applications in treating conditions like depression, anxiety, and obesity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of Galanin (1-13)-Neuropeptide Y (25-36) amide involves its interaction with specific receptors in the body. Galanin primarily binds to galanin receptors (GALR1, GALR2, and GALR3), while neuropeptide Y interacts with Y receptors (Y1, Y2, Y4, and Y5). These interactions trigger various intracellular signaling pathways, leading to the modulation of physiological processes such as neurotransmitter release, hormone secretion, and gene expression .
相似化合物的比较
Similar Compounds
Galanin (1-41) amide: A longer peptide that includes the full sequence of galanin.
Neuropeptide Y (1-36): The full-length neuropeptide Y.
Galanin (1-13): The N-terminal fragment of galanin.
Neuropeptide Y (25-36): The C-terminal fragment of neuropeptide Y.
Uniqueness
Galanin (1-13)-Neuropeptide Y (25-36) amide is unique because it combines segments from two different neuropeptides, potentially offering a broader range of biological activities. This dual functionality may provide advantages in therapeutic applications, as it can target multiple pathways simultaneously .
属性
分子式 |
C136H209N41O34 |
|---|---|
分子量 |
2962.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C136H209N41O34/c1-16-70(11)108(130(208)171-99(58-104(140)186)123(201)166-93(51-69(9)10)125(203)174-109(71(12)17-2)131(209)176-111(74(15)180)132(210)162-87(28-22-46-151-136(146)147)115(193)160-88(42-43-102(138)184)118(196)159-85(26-20-44-149-134(142)143)116(194)163-89(112(141)190)52-75-30-36-80(181)37-31-75)173-126(204)95(54-77-34-40-82(183)41-35-77)167-122(200)97(56-79-61-148-65-155-79)168-117(195)86(27-21-45-150-135(144)145)161-129(207)101-29-23-47-177(101)107(189)63-154-114(192)90(48-66(3)4)164-119(197)91(49-67(5)6)165-121(199)94(53-76-32-38-81(182)39-33-76)158-106(188)62-153-113(191)72(13)156-128(206)100(64-178)172-124(202)98(57-103(139)185)169-120(198)92(50-68(7)8)170-133(211)110(73(14)179)175-127(205)96(157-105(187)59-137)55-78-60-152-84-25-19-18-24-83(78)84/h18-19,24-25,30-41,60-61,65-74,85-101,108-111,152,178-183H,16-17,20-23,26-29,42-59,62-64,137H2,1-15H3,(H2,138,184)(H2,139,185)(H2,140,186)(H2,141,190)(H,148,155)(H,153,191)(H,154,192)(H,156,206)(H,157,187)(H,158,188)(H,159,196)(H,160,193)(H,161,207)(H,162,210)(H,163,194)(H,164,197)(H,165,199)(H,166,201)(H,167,200)(H,168,195)(H,169,198)(H,170,211)(H,171,208)(H,172,202)(H,173,204)(H,174,203)(H,175,205)(H,176,209)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t70-,71-,72-,73+,74+,85+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-/m0/s1 |
InChI 键 |
XNHSIZYARJUIGK-GUNYCOBFSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)
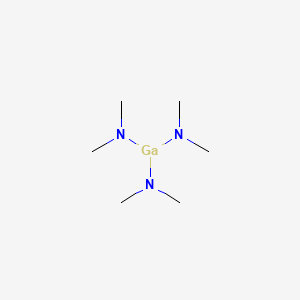
![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)
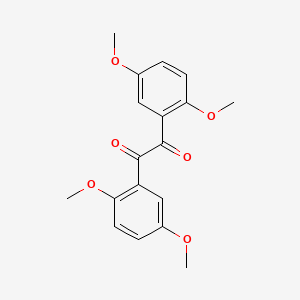
![N-{2-[(E)-Benzylideneamino]ethyl}acetamide](/img/structure/B13812315.png)
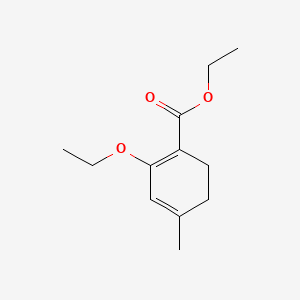
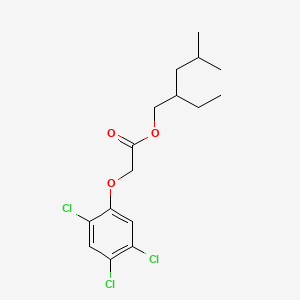
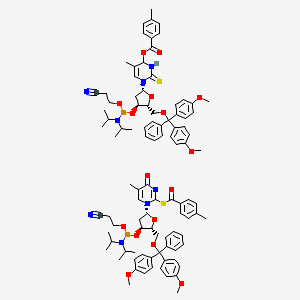
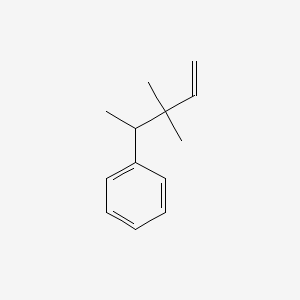
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13812357.png)
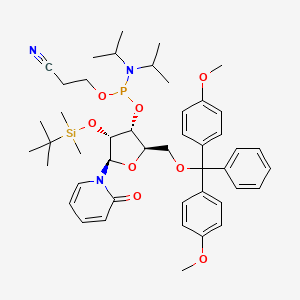
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812359.png)
